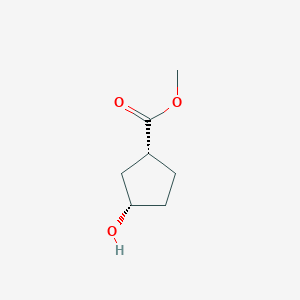

Methyl cis-3-hydroxycyclopentane-1-carboxylate

Description

Properties

IUPAC Name |

methyl (1R,3S)-3-hydroxycyclopentane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-10-7(9)5-2-3-6(8)4-5/h5-6,8H,2-4H2,1H3/t5-,6+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASZRODBLMORHAR-RITPCOANSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC(C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CC[C@@H](C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79598-73-5 | |

| Record name | NSC44107 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44107 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

In-Depth Technical Guide: Methyl cis-3-hydroxycyclopentane-1-carboxylate (CAS: 79598-73-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl cis-3-hydroxycyclopentane-1-carboxylate, a key synthetic intermediate in medicinal chemistry. The document details its chemical and physical properties, provides an illustrative synthetic workflow, and explores its relevance in the context of cholinergic signaling, a critical pathway in numerous physiological processes.

Chemical and Physical Properties

This compound is a carbocyclic ester with the chemical formula C₇H₁₂O₃.[1] Its molecular weight is 144.17 g/mol . The compound is also known by several synonyms, including methyl (1R,3S)-3-hydroxycyclopentane-1-carboxylate.[2]

| Property | Value | Source |

| CAS Number | 79598-73-5 | [1] |

| Molecular Formula | C₇H₁₂O₃ | |

| Molecular Weight | 144.17 g/mol | |

| IUPAC Name | methyl (1R,3S)-3-hydroxycyclopentane-1-carboxylate | [3] |

| Synonyms | cis-Methyl 3-hydroxycyclopentanecarboxylate, methyl cis-3-hydroxycyclopentanecarboxylate | [2] |

| Boiling Point (Predicted) | 212.1 ± 33.0 °C | [4] |

| Density (Predicted) | 1.169 ± 0.06 g/cm³ | [4] |

| Appearance | Brown liquid | [4] |

| Purity (Commercial) | ≥97% | [5] |

| Storage | Room temperature, sealed in a dry environment | [5][4] |

Safety and Handling

This compound is classified with the following GHS hazard statements:

Standard laboratory safety precautions, including the use of personal protective equipment (gloves, eye protection), should be observed when handling this chemical. It is intended for research and manufacturing purposes only and is not for medical or consumer use.[5]

Synthetic Applications and Experimental Workflow

This compound serves as a crucial building block in the synthesis of more complex molecules, notably in the field of medicinal chemistry. One significant application is its use as a reagent in the chemical synthesis of cholinergic compounds, such as epi-desmethyldesethermuscarine.[4]

Caption: A generalized workflow for the synthesis of the target compound.

Role in Cholinergic Signaling

The significance of this compound in drug development stems from its utility in synthesizing molecules that interact with cholinergic signaling pathways. Cholinergic signaling, mediated by the neurotransmitter acetylcholine (ACh), is fundamental to a wide range of physiological functions, including learning, memory, and autonomic control.[7]

ACh exerts its effects by binding to two main types of receptors: nicotinic and muscarinic acetylcholine receptors (mAChRs). Muscarinic receptors, which are G-protein coupled receptors (GPCRs), are particularly important targets in drug discovery for various neurological and psychiatric disorders.[7] There are five subtypes of muscarinic receptors (M1-M5).[7]

The synthesis of cholinergic compounds like epi-desmethyldesethermuscarine, which are analogs of the natural mAChR agonist muscarine, allows researchers to probe the structure-activity relationships of these receptors and to develop novel therapeutic agents.

The following diagram illustrates a simplified signaling pathway for M1/M3/M5 muscarinic acetylcholine receptors, which are coupled to Gq/11 proteins.

References

- 1. Frontiers | Fine Tuning Muscarinic Acetylcholine Receptor Signaling Through Allostery and Bias [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C7H12O3 | CID 239213 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Regulation of muscarinic acetylcholine receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Physiology of Cholinergic Receptors: Unraveling the Signaling Pathways of Acetylcholine - DoveMed [dovemed.com]

- 6. journals.physiology.org [journals.physiology.org]

- 7. Muscarinic acetylcholine receptors: signal transduction through multiple effectors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Methyl cis-3-hydroxycyclopentane-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for methyl cis-3-hydroxycyclopentane-1-carboxylate, a valuable chiral building block in the synthesis of various biologically active molecules, including prostaglandins and their analogues. This document details the primary synthetic strategies, focusing on stereoselectivity, and provides experimental protocols and quantitative data where available in the public domain.

Introduction

This compound is a functionalized cyclopentane derivative characterized by a cis-stereochemical relationship between the hydroxyl and the methoxycarbonyl groups. This specific stereoisomer is a crucial intermediate in the synthesis of a variety of complex organic molecules. The primary challenge in its synthesis lies in the stereoselective formation of the cis-1,3-disubstituted pattern on the cyclopentane ring. This guide explores the most common and effective methods to achieve this, primarily focusing on the stereoselective reduction of a keto-precursor and the hydrolysis of a bicyclic lactone intermediate.

Primary Synthetic Pathways

Two principal retrosynthetic pathways have been identified for the synthesis of this compound:

-

Route A: Stereoselective Reduction of Methyl 3-oxocyclopentane-1-carboxylate. This is the most direct approach, involving the reduction of a commercially available or readily synthesized keto ester. The key to this route is the choice of reducing agent and reaction conditions to favor the formation of the cis-alcohol.

-

Route B: Hydrolysis of a Bicyclic Lactone. This strategy involves the synthesis of a rigid bicyclic system, such as a derivative of 2-oxabicyclo[2.2.1]heptane, where the ring strain dictates the stereochemistry. Subsequent hydrolysis of the lactone ring yields the desired cis-substituted cyclopentane.

Caption: Retrosynthetic analysis of this compound.

Route A: Stereoselective Reduction of Methyl 3-oxocyclopentane-1-carboxylate

The reduction of methyl 3-oxocyclopentane-1-carboxylate is a common strategy. However, simple reducing agents like sodium borohydride in methanol tend to produce the trans isomer as the major product due to steric hindrance, where the hydride attacks from the face opposite to the ester group. Achieving high cis selectivity often requires specialized reagents or catalytic systems.

Synthesis of the Precursor: Methyl 3-oxocyclopentane-1-carboxylate

The starting keto ester can be prepared from 3-oxocyclopentane-1-carboxylic acid.

Experimental Protocol:

-

Dissolve 3-oxocyclopentane-1-carboxylic acid (1.0 eq.) in methanol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux for 1 hour.

-

Cool the reaction to room temperature and remove the solvent under reduced pressure.

-

Add water to the residue and adjust the pH to 8 with a saturated sodium bicarbonate solution.

-

Extract the product with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield methyl 3-oxocyclopentane-1-carboxylate.

| Reactant | Molar Eq. | Solvent | Catalyst | Temp. | Time | Yield |

| 3-Oxocyclopentane-1-carboxylic acid | 1.0 | Methanol | Conc. H₂SO₄ (catalytic) | 80 °C | 1 hr | 81% |

Chemoenzymatic Reduction for cis-Selectivity

General Workflow for Enzymatic Reduction:

Caption: General workflow for the chemoenzymatic synthesis.

Route B: Synthesis via a Bicyclic Lactone Intermediate

This approach offers excellent stereocontrol by forming a rigid bicyclic lactone, which upon hydrolysis, yields the cis product. A plausible intermediate is a derivative of 2-oxabicyclo[2.2.1]heptan-6-one. The synthesis of such intermediates can be complex, often starting from molecules like norbornenone.

Conceptual Pathway:

-

Baeyer-Villiger Oxidation: A substituted bicyclo[2.2.1]heptan-2-one can undergo a Baeyer-Villiger oxidation to form the corresponding 2-oxabicyclo[2.2.1]heptan-3-one (a lactone).

-

Functional Group Manipulation: Introduction of a carboxyl group or its precursor at the appropriate position.

-

Hydrolysis: Base- or acid-catalyzed hydrolysis of the lactone ring opens it to form the cis-3-hydroxycyclopentane-1-carboxylic acid derivative.

While conceptually sound, detailed experimental protocols for the synthesis of this compound via this route are not prevalent in readily accessible literature, suggesting it is a less common or more specialized approach.

Data Summary

The following table summarizes the key quantitative data for the synthesis of the precursor, methyl 3-oxocyclopentane-1-carboxylate. Data for the stereoselective reduction to the cis-isomer is highly dependent on the specific catalyst and conditions used and is not broadly reported with high consistency.

| Reaction Step | Starting Material | Key Reagents | Product | Reported Yield |

| Esterification | 3-Oxocyclopentane-1-carboxylic acid | Methanol, H₂SO₄ (cat.) | Methyl 3-oxocyclopentane-1-carboxylate | ~81% |

| Reduction (Non-selective) | Methyl 3-oxocyclopentane-1-carboxylate | NaBH₄, Methanol | Methyl 3-hydroxycyclopentane-1-carboxylate (trans-major) | >78% (total) |

Conclusion

The synthesis of this compound is a challenging yet crucial process for the development of various pharmaceuticals. The most direct route, the reduction of methyl 3-oxocyclopentane-1-carboxylate, requires careful selection of reagents or catalysts to achieve the desired cis-stereochemistry, with enzymatic methods showing the most promise for high selectivity. The alternative route through a bicyclic lactone intermediate, while offering excellent stereocontrol, involves a more complex synthetic sequence. For researchers and drug development professionals, the choice of synthetic route will depend on factors such as scale, cost, and the availability of specialized biocatalysts. Further research into novel catalysts and optimization of existing enzymatic methods will be key to improving the efficiency and accessibility of this important chiral building block.

A Technical Guide to Methyl (1R,3S)-3-hydroxycyclopentane-1-carboxylate: A Key Chiral Building Block in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl (1R,3S)-3-hydroxycyclopentane-1-carboxylate, a chiral ester, has emerged as a critical intermediate in the stereoselective synthesis of a variety of biologically active molecules. Its rigid cyclopentane core, adorned with strategically positioned hydroxyl and carboxylate functionalities, provides a versatile scaffold for the construction of complex molecular architectures. This technical guide offers an in-depth exploration of this compound, covering its nomenclature, physicochemical properties, synthesis, and its significant applications in the development of antiviral therapeutics, particularly carbocyclic nucleoside analogues.

Nomenclature and Structure

The stereochemically defined IUPAC name for this compound is methyl (1R,3S)-3-hydroxycyclopentane-1-carboxylate . It is also commonly referred to by its synonym, methyl cis-3-hydroxycyclopentane-1-carboxylate, which denotes the relative cis stereochemistry of the hydroxyl and methoxycarbonyl groups on the cyclopentane ring.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | methyl (1R,3S)-3-hydroxycyclopentane-1-carboxylate |

| Synonyms | This compound, (1R,3S)-3-Hydroxycyclopentane carboxylic acid methyl ester, cis-Methyl 3-hydroxycyclopentanecarboxylate |

| CAS Number | 79598-73-5, 174292-59-2 |

| Molecular Formula | C₇H₁₂O₃ |

| Molecular Weight | 144.17 g/mol |

| InChI Key | ASZRODBLMORHAR-RITPCOANSA-N |

| SMILES | COC(=O)[C@@H]1CC--INVALID-LINK--O |

Physicochemical and Spectroscopic Data

This compound is typically a neat oil and is soluble in solvents like dimethyl sulfoxide (DMSO).[1] A comprehensive understanding of its spectral properties is crucial for its identification and characterization during synthesis and quality control.

Table 2: Physicochemical and Spectroscopic Data

| Property | Value |

| Appearance | Neat oil[1] |

| Molecular Weight | 144.17 g/mol |

| ¹H NMR | Data not available in citable format. |

| ¹³C NMR | Data not available in citable format. |

| Infrared (IR) | Data not available in citable format. |

| Mass Spectrometry (MS) | Data not available in citable format. |

Note: While commercial suppliers indicate the availability of spectral data (e.g., GC-MS), publicly accessible and citable full spectral data from peer-reviewed literature for this specific compound is limited.

Experimental Protocols: Synthesis Strategies

The enantioselective synthesis of methyl (1R,3S)-3-hydroxycyclopentane-1-carboxylate is paramount to its utility as a chiral building block. Chemoenzymatic methods and kinetic resolutions are prominent strategies to achieve the desired stereochemistry.

Chemoenzymatic Synthesis

A common approach involves the enzymatic resolution of a racemic mixture of methyl 3-hydroxycyclopentane-1-carboxylate. Lipases are frequently employed for their ability to selectively acylate or hydrolyze one enantiomer, allowing for the separation of the desired (1R,3S) isomer.

Illustrative Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

-

Substrate Preparation: A racemic mixture of methyl 3-hydroxycyclopentane-1-carboxylate is prepared through conventional chemical synthesis, for example, by the reduction of methyl 3-oxocyclopentane-1-carboxylate.

-

Enzymatic Reaction: The racemic ester is dissolved in an appropriate organic solvent (e.g., diisopropyl ether). A lipase, such as Candida antarctica lipase B (CAL-B), and an acyl donor (e.g., vinyl acetate) are added to the solution.

-

Reaction Monitoring: The reaction progress is monitored by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the enantiomeric excess (ee) of the unreacted ester and the acylated product.

-

Work-up and Purification: Once the desired conversion is reached (typically around 50% to maximize the ee of both product and remaining starting material), the enzyme is filtered off. The solvent is removed under reduced pressure. The resulting mixture of the acylated product and the unreacted (1R,3S)-ester is then separated by column chromatography on silica gel.

-

Deprotection (if necessary): The acylated (1S,3R)-ester can be hydrolyzed back to the corresponding alcohol for recycling, while the desired (1R,3S)-methyl 3-hydroxycyclopentane-1-carboxylate is obtained directly.

Caption: Chemoenzymatic resolution of a racemic ester.

Applications in Drug Development

Methyl (1R,3S)-3-hydroxycyclopentane-1-carboxylate is a valuable precursor for the synthesis of carbocyclic nucleosides, a class of antiviral agents where the furanose ring of a natural nucleoside is replaced by a cyclopentane or cyclopentene moiety. This structural modification imparts greater metabolic stability against enzymatic degradation.

Synthesis of Carbocyclic Nucleosides

The synthesis of carbocyclic nucleosides generally involves the coupling of a functionalized cyclopentane derivative with a nucleobase. The hydroxyl group of methyl (1R,3S)-3-hydroxycyclopentane-1-carboxylate can be converted into a good leaving group or an amino group, facilitating the attachment of the purine or pyrimidine base. The ester functionality can then be further manipulated to introduce the hydroxymethyl group characteristic of the 5'-position in natural nucleosides.

A prominent example of a drug synthesized from a chiral cyclopentane building block is Abacavir , a potent reverse transcriptase inhibitor used in the treatment of HIV. While the direct synthesis from the title compound is not the primary industrial route, it serves as a key conceptual intermediate for accessing the necessary chiral core.

Caption: General synthetic route to carbocyclic nucleosides.

Mechanism of Action of Carbocyclic Nucleoside Analogues

Carbocyclic nucleoside analogues exert their antiviral effect by targeting viral DNA or RNA synthesis. Once inside a host cell, they are phosphorylated by cellular kinases to their triphosphate form. This triphosphate analogue then acts as a competitive inhibitor or a chain terminator for the viral DNA/RNA polymerase. By mimicking natural deoxynucleotides, they are incorporated into the growing viral DNA/RNA chain. However, the absence of a 3'-hydroxyl group on the cyclopentane ring prevents the formation of the next phosphodiester bond, leading to the termination of chain elongation and thus inhibiting viral replication.

Caption: Mechanism of action of carbocyclic nucleosides.

Conclusion

Methyl (1R,3S)-3-hydroxycyclopentane-1-carboxylate is a cornerstone chiral building block in medicinal chemistry, particularly in the synthesis of antiviral carbocyclic nucleosides. Its stereodefined structure allows for the precise construction of complex molecules with desired biological activities. The development of efficient enantioselective synthetic routes, especially chemoenzymatic methods, has made this compound more accessible for research and drug development endeavors. A thorough understanding of its properties and reactivity is essential for scientists and researchers aiming to leverage this versatile intermediate in the creation of novel therapeutics.

References

The Discovery and Development of Substituted Hydroxycyclopentane Esters: A Technical Guide for Researchers

Introduction

Substituted hydroxycyclopentane esters, particularly analogs of prostaglandin F2α (PGF2α), represent a significant class of therapeutic agents with a wide range of applications, most notably in ophthalmology for the treatment of glaucoma and in reproductive medicine for their potent luteolytic effects. This technical guide provides an in-depth overview of the core aspects of their discovery, including their mechanism of action, structure-activity relationships, and the experimental methodologies employed in their synthesis and biological evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of this important class of molecules.

Data Presentation: Comparative Biological Activity of PGF2α Analogs

The therapeutic efficacy of substituted hydroxycyclopentane esters is intrinsically linked to their affinity and potency at the prostaglandin F (FP) receptor. The following tables summarize the quantitative data on the binding affinities (Ki) and functional potencies (EC50) of several key PGF2α analogs, providing a clear comparison of their biological activity.

| Compound | FP Receptor Binding Affinity (Ki, nM) | FP Receptor Functional Potency (EC50, nM) | Receptor Selectivity Profile |

| Travoprost acid | 35 ± 5 | 1.4 - 3.6 | High selectivity for FP receptor over DP, EP1, EP3, EP4, IP, and TP receptors.[1] |

| Latanoprost acid | 98 | 32 - 124 | Also shows significant activity at the EP1 receptor (EC50 = 119 nM).[1] |

| Bimatoprost acid | 83 | 2.8 - 3.8 | Less selective, with high affinity for FP, EP1 (Ki = 95 nM), and EP3 (Ki = 387 nM) receptors.[1] |

| Unoprostone | 5,900 - >22,000 | Activates FP receptor | Low affinity and not selective for the FP receptor.[1] |

| AL-8810 (antagonist) | 426 ± 63 (antagonist Ki) | 186 - 261 (weak partial agonist EC50) | Selective antagonist for the FP receptor.[2] |

Table 1: Comparative Binding Affinities and Functional Potencies of PGF2α Analogs at the FP Receptor. Data compiled from studies on various cell types, including human ciliary muscle and trabecular meshwork cells.[1][2]

Experimental Protocols

Synthesis of Latanoprost: A Representative PGF2α Analog

The synthesis of latanoprost, a widely used PGF2α analog for the treatment of glaucoma, is a multi-step process that has been approached through various synthetic strategies. Below is a generalized protocol based on common synthetic routes, including chemoenzymatic methods.[3][4][5][6][7]

Objective: To synthesize latanoprost from a suitable chiral precursor, such as the Corey lactone.

Materials:

-

Corey lactone diol

-

Protecting group reagents (e.g., TBDMSCl, imidazole)

-

Oxidizing agents (e.g., Swern oxidation reagents, Dess-Martin periodinane)

-

Wittig or Horner-Wadsworth-Emmons reagents for the introduction of the alpha-chain

-

Organocuprate reagents for the introduction of the omega-chain

-

Reducing agents (e.g., NaBH4, L-selectride) for stereoselective ketone reduction

-

Deprotection reagents (e.g., TBAF, HF-pyridine)

-

Esterification reagents (e.g., isopropyl iodide, DBU)

-

Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Diethyl ether, Hexanes, Ethyl acetate

-

Silica gel for column chromatography

Procedure:

-

Protection of Hydroxyl Groups: Protect the two hydroxyl groups of the Corey lactone diol using a suitable protecting group, such as tert-butyldimethylsilyl (TBDMS), to prevent unwanted side reactions in subsequent steps.

-

Lactone Reduction: Reduce the lactone to the corresponding lactol (a hemiacetal) using a reducing agent like diisobutylaluminium hydride (DIBAL-H).

-

Alpha-Chain Installation: Perform a Wittig or Horner-Wadsworth-Emmons reaction with the lactol to introduce the seven-carbon alpha-chain. This step establishes the Z-double bond at the C5-C6 position.

-

Omega-Chain Precursor Synthesis: Separately synthesize the omega-chain, which is typically a vinyl stannane or a vinyl iodide, containing the substituted phenyl group.

-

Omega-Chain Conjugate Addition: Couple the omega-chain to the cyclopentenone intermediate (formed after oxidation of the C9 hydroxyl group) via a conjugate addition reaction, often using an organocuprate reagent. This step is crucial for establishing the desired stereochemistry at C12.

-

Ketone Reduction: Stereoselectively reduce the C15-ketone to the desired (S)-hydroxyl group using a bulky reducing agent such as L-selectride.

-

Deprotection: Remove all protecting groups from the hydroxyl functions.

-

Esterification: Esterify the carboxylic acid with isopropyl iodide to yield latanoprost.

-

Purification: Purify the final product using column chromatography.

FP Receptor Radioligand Binding Assay

This protocol describes a filtration-based competitive binding assay to determine the affinity of test compounds for the prostaglandin F (FP) receptor.[8][9][10][11]

Objective: To determine the inhibitory constant (Ki) of a test compound for the FP receptor.

Materials:

-

Receptor Source: Membranes from cells stably expressing the human FP receptor (e.g., HEK293-FP cells) or from a tissue known to express the receptor (e.g., bovine corpus luteum).

-

Radioligand: [3H]-PGF2α

-

Unlabeled Ligand: PGF2α (for determination of non-specific binding)

-

Test Compounds: Substituted hydroxycyclopentane esters to be evaluated.

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail

-

96-well microplates

-

Glass fiber filters (e.g., GF/B or GF/C)

-

Cell harvester

-

Scintillation counter

Procedure:

-

Membrane Preparation:

-

Homogenize the receptor source (cells or tissue) in ice-cold lysis buffer.

-

Centrifuge the homogenate at low speed to pellet nuclei and debris.

-

Centrifuge the supernatant at high speed to pellet the membrane fraction.

-

Wash the membrane pellet with assay buffer and resuspend to a final protein concentration of 0.1-0.5 mg/mL.

-

-

Assay Setup (in triplicate in a 96-well plate):

-

Total Binding: Add 50 µL of assay buffer, 50 µL of [3H]-PGF2α (at a concentration near its Kd), and 100 µL of the membrane preparation.

-

Non-specific Binding: Add 50 µL of a high concentration of unlabeled PGF2α (e.g., 10 µM), 50 µL of [3H]-PGF2α, and 100 µL of the membrane preparation.

-

Competitive Binding: Add 50 µL of serial dilutions of the test compound, 50 µL of [3H]-PGF2α, and 100 µL of the membrane preparation.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Visualization of Key Pathways and Workflows

PGF2α Signaling Pathway

The binding of PGF2α and its analogs to the FP receptor initiates a cascade of intracellular events that mediate their physiological effects. The primary signaling pathway involves the activation of a Gq protein, leading to the stimulation of phospholipase C and the subsequent generation of inositol trisphosphate (IP3) and diacylglycerol (DAG).[12] IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C, culminating in various cellular responses.

Caption: PGF2α signaling through the FP receptor.

Experimental Workflow for Synthesis and Evaluation

The discovery and development of novel substituted hydroxycyclopentane esters follow a structured workflow, from initial design and synthesis to comprehensive biological evaluation.

Caption: Drug discovery workflow for PGF2α analogs.

This technical guide provides a foundational understanding of the discovery and development of substituted hydroxycyclopentane esters. The presented data, protocols, and diagrams serve as a valuable resource for researchers aiming to advance the science in this field.

References

- 1. Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities, and agonist potencies at FP and other PG receptors in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. AL-8810: a novel prostaglandin F2 alpha analog with selective antagonist effects at the prostaglandin F2 alpha (FP) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Organocatalyst-mediated, pot-economical total synthesis of latanoprost - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 4. air.unimi.it [air.unimi.it]

- 5. Organocatalyst-mediated, pot-economical total synthesis of latanoprost - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US6927300B2 - Process for the preparation of Latanoprost - Google Patents [patents.google.com]

- 7. US20030149294A1 - Process for the preparation of latanoprost - Google Patents [patents.google.com]

- 8. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 12. Gq Signaling Pathway Mnemonic for USMLE [pixorize.com]

An In-depth Technical Guide to Methyl cis-3-hydroxycyclopentane-1-carboxylate: A Key Building Block in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl cis-3-hydroxycyclopentane-1-carboxylate is a chiral cyclopentane derivative that has garnered significant interest in medicinal chemistry and drug development. Its rigid, five-membered ring structure serves as a crucial scaffold in the synthesis of a variety of biologically active molecules, most notably as a carbocyclic mimic of the ribose sugar in nucleoside analogues. This modification from the natural furanose ring imparts enhanced metabolic stability, a desirable property in the design of novel therapeutics. This technical guide provides a comprehensive review of the synthesis, chemical properties, and applications of this compound, with a focus on its role in the development of antiviral agents. Detailed experimental protocols, quantitative data, and visualizations of synthetic pathways are presented to facilitate its use in research and development.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid at room temperature. Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₇H₁₂O₃ | [1] |

| Molecular Weight | 144.17 g/mol | [1] |

| CAS Number | 79598-73-5 | [1] |

| IUPAC Name | methyl (1R,3S)-3-hydroxycyclopentane-1-carboxylate | [1] |

| Boiling Point | 212.1±33.0 °C (Predicted) | |

| Density | 1.169±0.06 g/cm³ (Predicted) | |

| Storage Temperature | Room temperature | [2] |

Synthesis and Experimental Protocols

Proposed Synthetic Protocol: Stereoselective Reduction of Methyl 3-oxocyclopentanecarboxylate

This protocol is based on the analogous synthesis of the cyclobutane derivative and is expected to yield the desired cis-cyclopentane product.

Materials:

-

Methyl 3-oxocyclopentanecarboxylate

-

Lithium tri-tert-butoxyaluminum hydride (L-Selectride®) or a similar bulky reducing agent

-

Anhydrous tetrahydrofuran (THF)

-

6 M Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Thin-layer chromatography (TLC) plates

Procedure:

-

A solution of methyl 3-oxocyclopentanecarboxylate (1.0 eq.) in anhydrous THF is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cooled to -78 °C in a dry ice/acetone bath.

-

A solution of a bulky reducing agent such as L-Selectride® (1.1-1.5 eq.) in anhydrous THF is added dropwise to the stirred solution of the keto-ester. The bulky nature of the reducing agent favors hydride attack from the less hindered face of the cyclopentanone ring, leading to the formation of the cis-hydroxy ester.

-

The reaction is monitored by TLC until the starting material is consumed.

-

Upon completion, the reaction is quenched by the slow, dropwise addition of 6 M HCl at -78 °C until the pH of the aqueous layer is approximately 5-6. The mixture is then allowed to warm to room temperature.

-

The aqueous layer is extracted three times with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and concentrated under reduced pressure to yield the crude product.

-

The crude product is purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Expected Yield: Based on analogous reactions, yields in the range of 80-90% can be anticipated.

Synthesis Workflow Diagram

Caption: Proposed workflow for the synthesis of this compound.

Spectroscopic Data

Detailed spectroscopic data for this compound is not widely published. However, based on the known spectra of similar cyclopentane derivatives, the following characteristic peaks can be predicted.

Predicted Spectroscopic Data:

| Spectroscopy | Predicted Peaks |

| ¹H NMR | δ ~3.7 (s, 3H, OCH₃), δ ~4.2-4.4 (m, 1H, CH-OH), δ ~2.8-3.0 (m, 1H, CH-CO₂Me), δ ~1.8-2.2 (m, 6H, cyclopentyl CH₂) |

| ¹³C NMR | δ ~175 (C=O), δ ~70 (CH-OH), δ ~52 (OCH₃), δ ~45 (CH-CO₂Me), δ ~30-40 (cyclopentyl CH₂) |

| IR (cm⁻¹) | ~3400 (br, O-H stretch), ~2950 (C-H stretch), ~1730 (C=O stretch) |

Applications in Drug Development

The primary application of this compound in drug development is as a chiral building block for the synthesis of carbocyclic nucleoside analogues.[4] These molecules are of significant interest as potential antiviral and anticancer agents.

Carbocyclic Nucleoside Analogues

In natural nucleosides, the furanose (ribose or deoxyribose) ring is susceptible to enzymatic cleavage, which can limit the metabolic stability and pharmacokinetic profile of nucleoside-based drugs. By replacing the furanose ring with a more stable cyclopentane ring, carbocyclic nucleoside analogues can exhibit improved resistance to degradation, potentially leading to enhanced therapeutic efficacy.[4]

Role in Antiviral Drug Discovery

Cyclopentane derivatives have shown potent and selective inhibitory effects against various viruses, including influenza and Varicella-Zoster Virus (VZV).[5][6] For instance, certain guanine-containing cyclopentyl nucleoside phosphonates have demonstrated significant antiviral activity against VZV, with EC₅₀ values in the low micromolar range.[5] While specific data for drugs derived directly from this compound is limited, the general class of cyclopentane-based nucleoside analogues is a promising area of antiviral research.

Logical Relationship in Carbocyclic Nucleoside Synthesis

Caption: General synthetic pathway from this compound to a carbocyclic nucleoside analogue.

Conclusion

This compound is a valuable and versatile chiral building block with significant potential in drug discovery and development. Its utility as a stable carbocyclic scaffold for nucleoside analogues makes it a key intermediate in the synthesis of novel antiviral agents. This guide has provided a comprehensive overview of its properties, a proposed synthetic protocol, and its applications, offering a valuable resource for researchers in the field. Further exploration into the synthesis of diverse derivatives and their biological evaluation is warranted to fully exploit the therapeutic potential of this important molecule.

References

- 1. This compound | C7H12O3 | CID 239213 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. calpaclab.com [calpaclab.com]

- 3. Methyl cis-3-hydroxycyclobutanecarboxylate | 63485-50-7 [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis and antiviral evaluation of cyclopentyl nucleoside phosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cyclopentane Neuraminidase Inhibitors with Potent In Vitro Anti-Influenza Virus Activities - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Safety Profile of Methyl cis-3-hydroxycyclopentane-1-carboxylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical safety data for Methyl cis-3-hydroxycyclopentane-1-carboxylate (CAS No. 79598-73-5). Due to a scarcity of extensive experimental studies on this specific compound, this document synthesizes available predicted data, information from closely related chemical structures, and established laboratory safety protocols. This guide is intended to support risk assessments and ensure safe handling in a research and development environment.

Chemical and Physical Properties

This compound is a synthetic intermediate, primarily utilized in pharmaceutical research as a building block for more complex molecules.[1][2] Its physical properties, largely based on computational predictions, are summarized below.

| Property | Value | Source |

| Molecular Formula | C₇H₁₂O₃ | PubChem[3] |

| Molecular Weight | 144.17 g/mol | PubChem[3] |

| CAS Number | 79598-73-5 | PubChem[3] |

| Appearance | Brown liquid (predicted) | ChemicalBook[2] |

| Boiling Point | 212.1 ± 33.0 °C (predicted) | ChemicalBook[2] |

| Density | 1.169 ± 0.06 g/cm³ (predicted) | ChemicalBook[2] |

| Storage Temperature | Room temperature or 0-8 °C | Various Suppliers[2][4] |

Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a warning-level hazard.[3] The primary concerns are irritation to the skin, eyes, and respiratory system.[3]

| Hazard Class | GHS Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation | Category 3 | H335: May cause respiratory irritation |

GHS Pictogram:

Experimental Protocols for Safe Handling

Given the irritant nature of this compound, rigorous adherence to standard laboratory safety protocols is essential. The following methodologies are recommended for handling this compound.

Personal Protective Equipment (PPE)

A risk assessment should always precede handling, but the minimum required PPE includes:

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Chemically resistant gloves (e.g., nitrile).

-

Body Protection: A laboratory coat.

Engineering Controls

-

Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.

First Aid Measures

-

In case of skin contact: Immediately flush the affected area with plenty of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.

-

In case of eye contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

In case of inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.

-

In case of ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.

Spill and Disposal Procedures

-

Spill Response: In the event of a spill, evacuate the area. Wear appropriate PPE and contain the spill using an inert absorbent material. Collect the absorbed material into a suitable, sealed container for disposal.

-

Waste Disposal: Dispose of waste material in accordance with local, state, and federal regulations for chemical waste.

Toxicological and Ecotoxicological Data

There is a notable absence of publicly available, experimentally derived toxicological data such as LD50 (lethal dose, 50%) or LC50 (lethal concentration, 50%) for this compound. Similarly, no specific ecotoxicity data has been found. Researchers should handle this compound as a substance of unknown toxicity beyond its identified irritant properties.

Visualized Workflows and Relationships

To aid in the practical application of this safety information, the following diagrams illustrate key workflows and logical relationships for handling and utilizing this compound.

Caption: Safe handling workflow for this compound.

Caption: Relationship between hazards and corresponding protective measures.

Caption: Role as an intermediate in a synthetic pathway.

References

Methodological & Application

Application Notes and Protocols for the Diastereoselective Synthesis of Methyl cis-3-hydroxycyclopentane-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the diastereoselective synthesis of methyl cis-3-hydroxycyclopentane-1-carboxylate, a valuable chiral building block in the synthesis of various pharmaceutical agents and biologically active molecules. The primary synthetic challenge lies in controlling the stereochemistry at the C-1 and C-3 positions of the cyclopentane ring to favor the cis isomer. This document outlines three effective methods to achieve high cis-diastereoselectivity: chelation-controlled reduction, reduction with sterically demanding hydride reagents, and catalytic hydrogenation.

Introduction

Methyl 3-hydroxycyclopentane-1-carboxylate exists as two diastereomers: cis and trans. The cis isomer is a key intermediate in the synthesis of numerous complex molecules, including prostaglandins and carbocyclic nucleosides. The stereoselective synthesis of the cis isomer is therefore of significant interest. The most common precursor for this synthesis is methyl 3-oxocyclopentanecarboxylate. The choice of reduction methodology for the ketone functionality is critical in determining the diastereomeric outcome.

Methods Overview

Three primary strategies have been identified for the diastereoselective synthesis of this compound from methyl 3-oxocyclopentanecarboxylate:

-

Chelation-Controlled Reduction: This method utilizes a bidentate Lewis acid to form a rigid five-membered chelate with the substrate. This conformation directs the hydride attack from the less hindered face, leading to the formation of the cis product. Zinc borohydride is a particularly effective reagent for this transformation.

-

Reduction with Bulky Hydride Reagents: Sterically hindered hydride reagents, such as Lithium Tri-tert-butoxyaluminum hydride, approach the carbonyl group from the less sterically encumbered face of the cyclopentanone ring. This facial selectivity can be exploited to favor the formation of the cis-alcohol.

-

Catalytic Hydrogenation: The heterogeneous catalytic hydrogenation of cyclic ketones often results in the preferential formation of the cis-alcohol. This is attributed to the adsorption of the substrate onto the catalyst surface from the less hindered face, followed by the delivery of hydrogen from the catalyst surface.

The logical workflow for selecting and performing the synthesis is outlined below.

Caption: Workflow for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the expected outcomes for each of the detailed synthetic protocols.

| Method | Key Reagents | Solvent | Typical Diastereomeric Ratio (cis:trans) | Typical Yield (%) |

| Chelation-Controlled Reduction | Zinc Borohydride (Zn(BH₄)₂) | THF | >95:5 | 85-95 |

| Reduction with Bulky Hydride | Lithium Tri-tert-butoxyaluminum hydride | THF | ~90:10 | 88-95 |

| Catalytic Hydrogenation | Ruthenium on Carbon (Ru/C), H₂ (50 atm) | Methanol | >90:10 | >95 |

Experimental Protocols

Protocol 1: Chelation-Controlled Reduction with Zinc Borohydride

This protocol leverages the formation of a zinc chelate to direct the hydride attack, resulting in high cis-selectivity.

Materials:

-

Methyl 3-oxocyclopentanecarboxylate

-

Anhydrous Zinc Chloride (ZnCl₂)

-

Sodium Borohydride (NaBH₄)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous Ammonium Chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Prepare a solution of zinc borohydride in THF in situ. In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add anhydrous ZnCl₂ (1.5 equivalents) to anhydrous THF.

-

Cool the suspension to 0 °C and add NaBH₄ (3.0 equivalents) portion-wise.

-

Stir the mixture at room temperature for 2 hours.

-

Cool the freshly prepared zinc borohydride solution to -78 °C.

-

Add a solution of methyl 3-oxocyclopentanecarboxylate (1.0 equivalent) in anhydrous THF dropwise to the zinc borohydride solution.

-

Stir the reaction mixture at -78 °C for 4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.

-

Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to afford this compound.

Caption: Chelation-controlled reduction pathway.

Protocol 2: Reduction with a Bulky Hydride Reagent

This method employs a sterically hindered hydride to achieve cis-selectivity. The large size of the reagent favors attack from the less hindered face of the ketone.

Materials:

-

Methyl 3-oxocyclopentanecarboxylate

-

Lithium Tri-tert-butoxyaluminum hydride (LiAlH(OtBu)₃) solution in THF (1.0 M)

-

Anhydrous Tetrahydrofuran (THF)

-

1 M Hydrochloric Acid (HCl)

-

Ethyl acetate

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve methyl 3-oxocyclopentanecarboxylate (1.0 equivalent) in anhydrous THF.

-

Cool the solution to -78 °C with a dry ice/acetone bath.

-

Slowly add Lithium Tri-tert-butoxyaluminum hydride solution (1.5 equivalents) dropwise via syringe, maintaining the temperature below -70 °C.

-

Stir the reaction mixture at -78 °C for 3-4 hours.

-

Monitor the reaction by TLC.

-

Once the starting material is consumed, quench the reaction by the slow, dropwise addition of 1 M HCl at -78 °C until the pH is neutral.

-

Allow the mixture to warm to room temperature.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography to yield the desired cis-product.

Caption: Reduction with a bulky hydride reagent.

Protocol 3: Catalytic Hydrogenation

This protocol describes the cis-selective reduction of the keto-ester via heterogeneous catalytic hydrogenation.

Materials:

-

Methyl 3-oxocyclopentanecarboxylate

-

5% Ruthenium on Carbon (Ru/C)

-

Methanol (MeOH)

-

Hydrogen gas (H₂)

-

Celite®

Procedure:

-

To a high-pressure hydrogenation vessel, add methyl 3-oxocyclopentanecarboxylate (1.0 equivalent) and methanol.

-

Carefully add 5% Ru/C (5-10 mol %).

-

Seal the vessel and purge with hydrogen gas several times.

-

Pressurize the vessel to 50 atm with hydrogen.

-

Stir the reaction mixture vigorously at room temperature for 12-24 hours.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, carefully vent the hydrogen gas.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

If necessary, purify by flash column chromatography to obtain pure this compound.

Caption: Catalytic hydrogenation pathway.

Conclusion

The protocols provided offer reliable and diastereoselective methods for the synthesis of this compound. The choice of method may depend on the available equipment (e.g., high-pressure hydrogenation apparatus) and the desired level of diastereoselectivity. For the highest cis-selectivity, the chelation-controlled reduction with zinc borohydride is recommended. All methods require careful execution and purification to obtain the target compound in high purity.

Catalytic Hydrogenation of Methyl 3-Oxocyclopentanecarboxylate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The catalytic hydrogenation of methyl 3-oxocyclopentanecarboxylate is a pivotal transformation in organic synthesis, yielding methyl 3-hydroxycyclopentanecarboxylate, a valuable chiral building block for various pharmaceuticals and biologically active molecules. The stereochemical outcome of this reduction, affording either the cis or trans diastereomer, is highly dependent on the choice of catalyst, ligands, and reaction conditions. This document provides detailed application notes and experimental protocols for the stereoselective hydrogenation of methyl 3-oxocyclopentanecarboxylate, focusing on commonly employed catalytic systems.

Reaction Pathway and Stereoisomers

The hydrogenation of the ketone moiety in methyl 3-oxocyclopentanecarboxylate leads to the formation of a new stereocenter at the C3 position. This results in two possible diastereomers: cis-methyl 3-hydroxycyclopentanecarboxylate and trans-methyl 3-hydroxycyclopentanecarboxylate. The cis isomer has the hydroxyl and methoxycarbonyl groups on the same face of the cyclopentane ring, while in the trans isomer, they are on opposite faces. Asymmetric hydrogenation using chiral catalysts can further yield enantiomerically enriched products.

Caption: General reaction pathway for the catalytic hydrogenation of methyl 3-oxocyclopentanecarboxylate.

Data Presentation: Comparison of Catalytic Systems

The choice of catalyst and reaction conditions significantly influences the yield and stereoselectivity of the hydrogenation. The following tables summarize quantitative data from various reported methods.

Table 1: Diastereoselective Hydrogenation

| Catalyst System | Solvent | Temperature (°C) | Pressure (atm H₂) | Time (h) | Yield (%) | Diastereomeric Ratio (trans:cis) | Reference |

| NaBH₄ | Methanol | 0 | 1 | 0.5 - 2 | >78 | Favors trans | [1] |

| LiAlH(Ot-Bu)₃ | THF | 0 | 1 | 0.5 - 2 | - | 9:1 | [1] |

| Raney Nickel | Ethanol | 25 | 1 - 3.4 | 2 - 3 | High | Predominantly trans | General Knowledge |

| PtO₂ | Acetic Acid/H₂O | 25 | ~1 | 12 | - | Favors cis (as alloecgonine methyl ester analog) | [2] |

Table 2: Asymmetric Hydrogenation

| Catalyst System | Ligand | Solvent | Temperature (°C) | Pressure (atm H₂) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| [RuCl₂(η⁶-p-cymene)]₂ | (R,R)-TsDPEN | Formic acid/Triethylamine/DMF | 25 | (Transfer) | - | High | >95 (S-alcohol) | [1] |

| [RuCl₂(C₆H₆)]₂ | (R,R)-t-Bu-QuinoxP* | Ethanol/CH₂Cl₂ | 50 | 20 | 24 | 89 | 99.3 | [3] |

| Pd(OAc)₂ | (R)-BINAP | Ethanol | - | 50 | - | 89 | 95 (trans) | [1] |

| Rh-based catalysts | Chiral Diphosphine | Various | - | - | - | High | High | [4] |

Experimental Workflow

The general workflow for a catalytic hydrogenation experiment is outlined below. Specific details for each protocol will vary.

Caption: General experimental workflow for catalytic hydrogenation.

Experimental Protocols

Protocol 1: Diastereoselective Hydrogenation using Sodium Borohydride (Favoring trans Isomer)

This protocol is a common and straightforward method for the reduction of methyl 3-oxocyclopentanecarboxylate, generally favoring the thermodynamically more stable trans product.[1]

Materials:

-

Methyl 3-oxocyclopentanecarboxylate

-

Methanol (anhydrous)

-

Sodium borohydride (NaBH₄)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Ice bath

-

Round-bottom flask with magnetic stirrer

Procedure:

-

Dissolve methyl 3-oxocyclopentanecarboxylate (1.0 g, 7.0 mmol) in methanol (10 ml) in a round-bottom flask.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add sodium borohydride (260 mg, 7.0 mmol) portion-wise to the stirred solution, maintaining the temperature at 0°C.

-

Continue stirring the reaction mixture at 0°C for 30 minutes.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench the reaction by the careful addition of a few drops of glacial acetic acid until gas evolution ceases.

-

Remove the methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate (30 ml) and wash with saturated aqueous sodium bicarbonate solution (15 ml) and brine (15 ml).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the desired methyl 3-hydroxycyclopentanecarboxylate. The trans isomer is typically the major product.

Protocol 2: Asymmetric Hydrogenation using a Ru-BINAP Catalyst (Enantioselective)

This protocol is an example of an enantioselective hydrogenation using a well-established chiral catalyst system. The specific BINAP enantiomer used will determine the chirality of the product. This procedure is adapted from general methods for asymmetric hydrogenation of β-keto esters.[3][5]

Materials:

-

Methyl 3-oxocyclopentanecarboxylate

-

[RuCl₂(η⁶-benzene)]₂ or other suitable Ru precursor

-

(R)- or (S)-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthalene)

-

Ethanol (degassed)

-

Dichloromethane (degassed)

-

High-pressure hydrogenation reactor (autoclave)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Catalyst Preparation (in situ): In a Schlenk flask under an inert atmosphere, dissolve [RuCl₂(η⁶-benzene)]₂ (0.01 mmol) and the chiral BINAP ligand (0.022 mmol) in a mixture of degassed ethanol and dichloromethane.

-

Stir the mixture at room temperature for a specified time (e.g., 1-2 hours) to allow for complex formation.

-

Hydrogenation: In a separate vessel, dissolve methyl 3-oxocyclopentanecarboxylate (1 mmol) in degassed ethanol.

-

Transfer the substrate solution to the autoclave.

-

Under an inert atmosphere, transfer the prepared catalyst solution to the autoclave.

-

Seal the autoclave, purge several times with hydrogen gas, and then pressurize to the desired pressure (e.g., 20-50 atm H₂).

-

Heat the reaction mixture to the desired temperature (e.g., 50°C) and stir vigorously.

-

Monitor the reaction progress by taking aliquots (after safely depressurizing and purging) and analyzing by GC or HPLC.

-

Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen.

-

Work-up and Purification: Remove the solvent under reduced pressure. Purify the residue by flash column chromatography to obtain the enantiomerically enriched methyl 3-hydroxycyclopentanecarboxylate.

-

Analysis: Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Safety Precautions

-

Catalytic hydrogenation reactions should always be carried out in a well-ventilated fume hood.

-

Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure all equipment is properly grounded and free of ignition sources.

-

Metal catalysts, particularly Raney Nickel and Palladium on carbon, can be pyrophoric when dry and should be handled with care, preferably under a blanket of inert gas or solvent.

-

Always follow proper procedures for pressurizing and depressurizing high-pressure reactors.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Conclusion

The catalytic hydrogenation of methyl 3-oxocyclopentanecarboxylate offers a versatile and efficient means to produce valuable chiral intermediates. The choice of catalyst and reaction conditions allows for the selective synthesis of either cis or trans diastereomers, and the use of chiral ligands enables the production of highly enantiomerically enriched products. The protocols provided herein serve as a guide for researchers to perform these important transformations in a safe and effective manner. Further optimization of the reaction conditions may be necessary to achieve the desired yield and stereoselectivity for specific applications.

References

Methyl cis-3-hydroxycyclopentane-1-carboxylate: A Versatile Chiral Building Block in Drug Development

For Immediate Release

Methyl cis-3-hydroxycyclopentane-1-carboxylate has emerged as a critical chiral building block for the synthesis of a wide array of biologically active molecules, particularly prostaglandins and carbocyclic nucleoside analogues. Its rigid cyclopentane core, coupled with the stereospecific placement of the hydroxyl and carboxylate functionalities, provides a versatile scaffold for the construction of complex therapeutic agents. These application notes and protocols are intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel therapeutics.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value |

| Molecular Formula | C₇H₁₂O₃[1][2] |

| Molecular Weight | 144.17 g/mol [1][2] |

| CAS Number | 79598-73-5[1][2] |

| Appearance | Colorless to light yellow liquid |

| Purity | ≥97%[1] |

Applications in Prostaglandin Synthesis

The cis-1,3-diol motif present in derivatives of this compound is a cornerstone in the synthesis of prostaglandins, a class of potent lipid compounds involved in various physiological processes.[3] Notably, this chiral building block is a precursor to the Corey lactone, a key intermediate in the synthesis of Prostaglandin F₂α (PGF₂α) and its analogues. The defined stereochemistry of the cyclopentane ring is crucial for the biological activity of the final prostaglandin product.

Synthetic Workflow: From Chiral Building Block to Prostaglandin F₂α

The following diagram illustrates a generalized synthetic pathway from a chiral cyclopentane core to PGF₂α.

Caption: Generalized synthetic route to PGF₂α.

Prostaglandin F₂α Signaling Pathway

PGF₂α exerts its biological effects by binding to the Prostaglandin F Receptor (FP), a G-protein coupled receptor. This interaction triggers a cascade of intracellular events, leading to various physiological responses, including smooth muscle contraction.

Caption: PGF₂α signaling cascade.[4][5]

Applications in Carbocyclic Nucleoside Synthesis

Carbocyclic nucleosides are a class of antiviral and anticancer agents where the furanose sugar of natural nucleosides is replaced by a cyclopentane or cyclohexane ring. This modification imparts greater metabolic stability. This compound serves as a valuable precursor for the synthesis of the carbocyclic core of these therapeutic agents.

Synthetic Workflow: Convergent Synthesis of Carbocyclic Nucleosides

A common strategy for the synthesis of carbocyclic nucleosides is the convergent approach, where the functionalized carbocyclic moiety and the nucleobase are synthesized separately and then coupled.

Caption: Convergent synthesis of carbocyclic nucleosides.[6]

Mechanism of Action of Carbocyclic Nucleoside Antivirals

Many carbocyclic nucleoside analogues function as chain terminators in viral DNA or RNA synthesis. After entering the host cell, they are phosphorylated to the active triphosphate form, which is then incorporated into the growing viral nucleic acid chain by viral polymerases. The absence of a 3'-hydroxyl group on the carbocyclic ring prevents further chain elongation, thus inhibiting viral replication.

Caption: General mechanism of action for carbocyclic nucleoside antivirals.[7][8][9]

Experimental Protocols

The following protocols provide methodologies for the enantioselective synthesis of the chiral building block and a key transformation.

Protocol 1: Enantioselective Synthesis of this compound

This protocol describes the stereoselective reduction of the corresponding ketone precursor.

Materials:

-

Methyl 3-oxocyclopentane-1-carboxylate

-

Methanol (MeOH)

-

Sodium borohydride (NaBH₄)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Procedure:

-

Dissolve methyl 3-oxocyclopentane-1-carboxylate in methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride in portions to the stirred solution. The cis-isomer is favored under these conditions due to steric hindrance directing the hydride attack.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield the crude product.

-

Purify the crude product by silica gel column chromatography to obtain pure this compound.

Quantitative Data: While specific yields for this exact transformation are not readily available in the searched literature, similar reductions of cyclic ketoesters to their corresponding cis-alcohols typically proceed with good to excellent yields and high diastereoselectivity. For a related reduction of methyl 3-oxocyclobutanecarboxylate, a yield of 88% and purity of 95% for the cis-product was reported.[3]

Protocol 2: Protection of the Hydroxyl Group (Exemplified by Silylation)

This protocol describes a general procedure for protecting the hydroxyl group, a common step before further functionalization of the molecule.

Materials:

-

This compound

-

Anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF)

-

Imidazole

-

tert-Butyldimethylsilyl chloride (TBDMSCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, nitrogen atmosphere.

Procedure:

-

Dissolve this compound in anhydrous DCM or DMF in a round-bottom flask under a nitrogen atmosphere.

-

Add imidazole to the solution.

-

Add TBDMSCl portion-wise at room temperature.

-

Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed.

-

Quench the reaction with saturated aqueous sodium bicarbonate.

-

Extract the mixture with DCM or another suitable organic solvent.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by silica gel column chromatography to afford the silyl-protected product.

Quantitative Data: Silylation reactions of this type are generally high-yielding, often exceeding 90%. The specific yield will depend on the scale of the reaction and the purity of the starting materials.

These application notes and protocols highlight the significance of this compound as a valuable chiral building block in medicinal chemistry and provide a foundation for its use in the synthesis of prostaglandins and carbocyclic nucleosides.

References

- 1. calpaclab.com [calpaclab.com]

- 2. This compound | C7H12O3 | CID 239213 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Enantioselective Synthesis of a Hydroxymethyl-cis-1,3-cyclopentenediol Building Block - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. biologyonline.com [biologyonline.com]

- 6. Stereoselective Syntheses of Carbocyclic Nucleosides : Department of Chemistry : University of Hamburg [chemie.uni-hamburg.de]

- 7. Antiviral and Antimicrobial Nucleoside Derivatives: Structural Features and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nucleosides and emerging viruses: A new story - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent Advances in Molecular Mechanisms of Nucleoside Antivirals - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Role of Cyclopentane Derivatives in Prostaglandin Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandins are a class of lipid compounds that exhibit a wide range of physiological effects, making them critical targets in drug discovery and development for various therapeutic areas, including inflammation, pain, and cardiovascular disease. The chemical synthesis of these complex molecules is a significant challenge in medicinal chemistry. A key strategy in many total syntheses of prostaglandins involves the use of functionalized cyclopentane precursors. This document provides an overview of the application of cyclopentane derivatives in prostaglandin synthesis, with a focus on the pivotal intermediate, the Corey lactone. While a direct, detailed synthetic protocol starting from "methyl cis-3-hydroxycyclopentane-1-carboxylate" is not extensively documented in readily available literature, this guide outlines the general principles and established experimental approaches for converting similar cyclopentane cores into prostaglandins, primarily through the Corey lactone pathway.

The Corey Lactone: A Cornerstone in Prostaglandin Synthesis

The Corey lactone, specifically the diol form, (3aR,4S,5R,6aS)-5-hydroxy-4-(hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-one, is a versatile and widely utilized intermediate in the synthesis of a vast array of prostaglandins and their analogs.[1][2] Its rigid bicyclic structure allows for excellent stereocontrol in the introduction of the two side chains characteristic of the prostaglandin framework.

The general synthetic strategy employing the Corey lactone involves:

-

Synthesis of the Corey Lactone: Preparation of the optically pure Corey lactone from various starting materials.

-

Functional Group Manipulation: Protection of hydroxyl groups and reduction of the lactone to a lactol (a cyclic hemiacetal).

-

Introduction of the α-chain: Typically achieved via a Wittig reaction with the lactol.

-

Introduction of the ω-chain: This often involves conjugate addition to an enone intermediate.

-

Deprotection and Final Modifications: Removal of protecting groups to yield the target prostaglandin.

Hypothetical Synthetic Pathway from this compound

Caption: Hypothetical pathway from a cyclopentane precursor to a prostaglandin.

Experimental Protocols (General Methodologies)

The following protocols are representative of the key steps in a typical prostaglandin synthesis via the Corey lactone. These are generalized procedures and would require optimization for a specific starting material like this compound.

Protocol 1: Oxidation of a Cyclopentane Precursor (General)

This protocol describes a general method for the oxidation of a secondary alcohol on a cyclopentane ring to a ketone, a common step in preparing intermediates for prostaglandin synthesis.

Materials:

-

Cyclopentane precursor with a secondary hydroxyl group

-

Oxidizing agent (e.g., Pyridinium chlorochromate (PCC), Swern oxidation reagents)

-

Anhydrous dichloromethane (DCM)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

Dissolve the cyclopentane precursor in anhydrous DCM in a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to the appropriate temperature (e.g., 0 °C for PCC, -78 °C for Swern oxidation).

-

Slowly add the oxidizing agent to the stirred solution.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding an appropriate quenching agent (e.g., isopropanol for PCC, triethylamine for Swern oxidation).

-

Allow the mixture to warm to room temperature.

-

Dilute the reaction mixture with DCM and filter through a pad of celite or silica gel to remove solid byproducts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system.

Protocol 2: Baeyer-Villiger Oxidation for Lactone Formation (General)

This protocol outlines the Baeyer-Villiger oxidation of a cyclic ketone to form a lactone, a key step in the synthesis of the Corey lactone from a cyclopentanone intermediate.

Materials:

-

Cyclopentanone precursor

-

Oxidizing agent (e.g., meta-chloroperoxybenzoic acid (m-CPBA), trifluoroperacetic acid)

-

Buffered solvent (e.g., DCM with sodium bicarbonate)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium thiosulfate solution

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Dissolve the cyclopentanone precursor in a suitable solvent such as DCM in a round-bottom flask.

-

Add a buffer, such as sodium bicarbonate, to neutralize the acidic byproduct.

-

Cool the solution to 0 °C.

-

Add the peroxy acid (e.g., m-CPBA) portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate to destroy excess peroxy acid.

-

Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the resulting lactone by flash column chromatography or recrystallization.

Quantitative Data

Due to the lack of a specific documented synthesis from this compound, a table of quantitative data for this exact conversion cannot be provided. However, the following table summarizes typical yields for key transformations in well-established prostaglandin syntheses starting from other precursors, which can serve as a benchmark for a potential synthetic route.

| Transformation | Starting Material | Product | Typical Yield (%) | Reference |

| Enantioselective Synthesis of Corey Lactone Intermediate | Commercially available compounds | Substituted Cyclopentanone | 50% (one-pot) | [1] |

| Chemoenzymatic Synthesis of Bromohydrin (Corey Lactone equivalent) | - | Bromohydrin | - | [3] |

| Gram-scale synthesis of Prostaglandin F2α | Lactone intermediate | Prostaglandin F2α | - | [3] |

Signaling Pathways and Logical Relationships

The synthesis of prostaglandins is a multi-step process that can be visualized as a logical workflow.

References

Application Notes and Protocols for the Reduction of Substituted Cyclopentanones

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the reduction of substituted cyclopentanones, a critical transformation in the synthesis of complex organic molecules and pharmacologically active compounds. The methodologies outlined below cover a range of reducing agents and conditions, offering options for controlling stereoselectivity and achieving desired product outcomes.

Introduction

The reduction of the carbonyl group in substituted cyclopentanones to a hydroxyl group is a fundamental reaction in organic synthesis. The stereochemical outcome of this reduction is often of paramount importance, as the resulting stereoisomers can exhibit vastly different biological activities. The choice of reducing agent and reaction conditions allows for the selective formation of either the cis or trans diastereomer, and in the case of prochiral ketones, the enantioselective synthesis of a single enantiomer. This guide details four common and effective methods for this transformation: Hydride Reduction (using Sodium Borohydride, Lithium Aluminum Hydride, and L-Selectride®), Catalytic Hydrogenation, Meerwein-Ponndorf-Verley (MPV) Reduction, and the enantioselective Corey-Bakshi-Shibata (CBS) Reduction.

Hydride Reduction of Substituted Cyclopentanones

Hydride-based reducing agents are a cornerstone of organic synthesis for the reduction of carbonyl compounds. The stereochemical outcome of the reduction of substituted cyclopentanones is highly dependent on the steric bulk of the reducing agent and the substituents on the cyclopentanone ring.

Sodium Borohydride (NaBH₄) Reduction

Sodium borohydride is a mild and selective reducing agent, typically favoring the delivery of a hydride to the less sterically hindered face of the carbonyl, often leading to the thermodynamically more stable alcohol.

Experimental Protocol: Reduction of 2-Methylcyclopentanone with NaBH₄

-

Reaction Setup: In a round-bottom flask, dissolve 2-methylcyclopentanone (1.0 eq) in methanol (0.2 M).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of Reducing Agent: Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution.

-

Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Quenching: Carefully quench the reaction by the slow addition of 1 M HCl until the pH is ~6-7.

-

Workup: Remove the methanol under reduced pressure. Extract the aqueous residue with diethyl ether (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can be further purified by flash chromatography.

Lithium Aluminum Hydride (LiAlH₄) Reduction

Lithium aluminum hydride is a powerful reducing agent that must be used under anhydrous conditions. Its smaller steric profile compared to some other hydride reagents can influence the diastereoselectivity of the reduction.

Experimental Protocol: Reduction of 3-Methylcyclopentanone with LiAlH₄

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon), add a suspension of LiAlH₄ (1.5 eq) in anhydrous diethyl ether (0.1 M).

-

Cooling: Cool the suspension to 0 °C in an ice bath.

-

Substrate Addition: Slowly add a solution of 3-methylcyclopentanone (1.0 eq) in anhydrous diethyl ether dropwise to the stirred suspension.

-